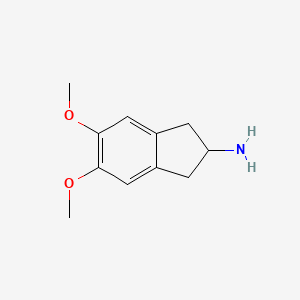

5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine

Vue d'ensemble

Description

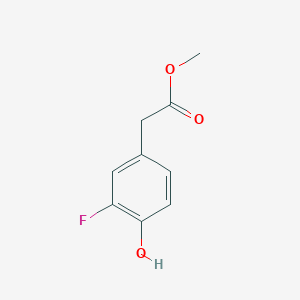

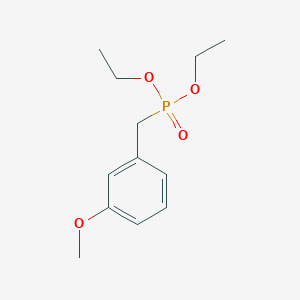

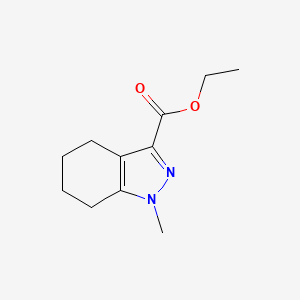

5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine is a chemical compound with the molecular formula C11H15NO2 . It is an impurity of Donepezil , an inhibitor of acetylcholinesterase .

Synthesis Analysis

The synthesis of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine involves the Michael addition reaction . The α-β unsaturated derivatives of 5,6-dimethoxy-1-indanone and diverse nucleophiles containing piperidine, N-methyl piperazine, morpholine, sodium azide, imidazole, benzimidazole, and pyrazole were reacted under Michael addition reaction condition .Molecular Structure Analysis

The molecular structure of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine can be represented by the InChI code: 1S/C11H15NO2/c1-13-10-5-7-3-9 (12)4-8 (7)6-11 (10)14-2/h5-6,9H,3-4,12H2,1-2H3 .Chemical Reactions Analysis

The Michael addition reaction on 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one resulted in a variety of compounds with different stability . The possibility of retro-Michael reaction has been examined on the obtained products .Physical And Chemical Properties Analysis

The physical and chemical properties of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine include a melting point of 75-78°C . It is a solid at room temperature and should be stored under inert gas at 4°C .Applications De Recherche Scientifique

Acetylcholinesterase Inhibition

One of the applications of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine is as an inhibitor of the enzyme acetylcholinesterase (AChE). Compounds derived from this chemical have been synthesized and evaluated for their potential to inhibit AChE, which is a target for the treatment of Alzheimer’s disease due to its role in breaking down acetylcholine, a neurotransmitter involved in memory and cognition .

Anti-inflammatory Agents

Derivatives of this compound have also been synthesized and assessed as anti-inflammatory agents. The amide derivatives of (5, 6-dimethoxy-2, 3-dihydro-1H-inden-1-yl) acetic acid, related to our compound of interest, have shown potential as anti-inflammatory agents with reduced gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .

Anticholinesterase Activities

Further research into novel carboxamides and thioureas of 2,3-dihydro-5,6-dimethoxy-2-((piperidin-4-yl)methyl) inden-1-one, which is closely related to our compound, has shown potential anticholinesterase activities. These activities are significant for their potential therapeutic applications in neurodegenerative diseases like Alzheimer’s .

Synthesis and Medicinal Chemistry

The compound is also significant in the field of synthesis and medicinal chemistry. It serves as a building block for various synthetic pathways leading to new molecules with potential therapeutic applications. Its presence in peer-reviewed papers and technical documents underscores its importance in research and development .

Michael Addition Reaction

In synthetic organic chemistry, this compound is used in Michael addition reactions. These reactions are crucial for constructing carbon-carbon bonds and are widely used in the synthesis of various pharmaceuticals. The compound’s derivatives have been synthesized by evaluating old methods and examining new methods, highlighting its versatility in chemical reactions .

Mécanisme D'action

Target of Action

The primary target of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Mode of Action

5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine binds to both the peripheral site and the active site of AChE . This dual binding blocks the access of acetylcholine to the active site of the enzyme, preventing its breakdown. As a result, the concentration of acetylcholine in the synaptic cleft increases, leading to prolonged cholinergic effects.

Safety and Hazards

Propriétés

IUPAC Name |

5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-13-10-5-7-3-9(12)4-8(7)6-11(10)14-2/h5-6,9H,3-4,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZASGTHDRXFGHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CC(CC2=C1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50452994 | |

| Record name | 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine | |

CAS RN |

83598-55-4 | |

| Record name | 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

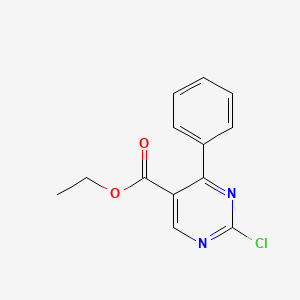

![Ethyl 4-chloro-5-isopropylpyrrolo[2,1-F][1,2,4]triazine-6-carboxylate](/img/structure/B1310487.png)

![1-(Furo[2,3-b]pyridin-5-yl)ethanone](/img/structure/B1310516.png)